molecular formula C12H15BrFNO2 B13150990 tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate

tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate

Cat. No.: B13150990
M. Wt: 304.15 g/mol
InChI Key: UIVFRCDQNRCDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate is a carbamate-protected aniline derivative featuring a bromine atom at position 2, a fluorine atom at position 5, and a methyl group at position 3 on the aromatic ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity . Its structural design balances steric effects (from the tert-butyl and methyl groups) and electronic properties (via fluorine and bromine), making it versatile for further functionalization.

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-fluoro-3-methylphenyl)carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-7-5-8(14)6-9(10(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI Key

UIVFRCDQNRCDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Protection of Aniline Derivatives

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) or other bases.
  • Conditions:
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Temperature: 0–25°C.
    • Duration: 1–4 hours.
  • Outcome: Formation of tert-butyl carbamate-protected amines, preventing unwanted side reactions during halogenation.

Aromatic Halogenation

  • Reagents: Bromine (Br₂), often with catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
  • Conditions:
    • Solvent: Acetonitrile or dichloromethane.
    • Temperature: 0–25°C.
    • Reaction Time: 1–3 hours.
  • Selectivity: Bromination at the ortho position relative to the amino group, yielding 2-bromo-5-fluoro-3-methylphenol or aniline.

Carbamate Formation

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), bases such as TEA.
  • Conditions:
    • Solvent: DCM or THF.
    • Temperature: 0–25°C.
    • Duration: 2–6 hours.
  • Outcome: Formation of this compound via nucleophilic attack of the amine on Boc₂O.

Representative Synthetic Scheme

Step 1: Protection of amino group
2-Amino-5-fluoro-3-methylphenol + Boc₂O → tert-Butyl (2-amino-5-fluoro-3-methylphenyl)carbamate

Step 2: Bromination
tert-Butyl (2-amino-5-fluoro-3-methylphenyl)carbamate + Br₂/FeBr₃ → this compound

Data Table Summarizing Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Protection Boc₂O, TEA DCM/THF 0–25°C 2–4 hrs >90% Mild, selective
Bromination Br₂, FeBr₃ Acetonitrile 0–25°C 1–3 hrs 70–85% Regioselectivity critical
Carbamate Formation Boc₂O, TEA DCM/THF 0–25°C 2–6 hrs >85% Purification via chromatography

Notes and Optimization Strategies

  • Temperature Control: Lower temperatures (0–5°C) during bromination minimize polybromination and side reactions.
  • Solvent Choice: Using polar aprotic solvents like DCM or THF enhances solubility and reaction rates.
  • Catalyst Use: FeBr₃ or AlCl₃ improves regioselectivity during aromatic bromination.
  • Protection/Deprotection: Proper protection of amino groups with Boc groups prevents undesired substitutions at the amino site.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures yields high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can be subjected to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substitution reactions yield various substituted phenyl carbamates.
  • Oxidation reactions produce oxidized phenyl derivatives.
  • Reduction reactions result in the formation of amines.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate serves as an important intermediate in organic synthesis. Its reactivity allows it to be utilized in the formation of more complex organic molecules, making it valuable for chemists developing new compounds.

Reactivity and Mechanism
The compound's mechanism of action involves the interaction of its functional groups with various molecular targets. The presence of bromine and fluorine enhances its reactivity, influencing binding affinities to enzymes or receptors. The carbamate group can undergo hydrolysis, releasing active amines that can interact with biological targets.

Biological Applications

Biological Activity
Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains, potentially disrupting cell wall synthesis or metabolic pathways.
  • Anticancer Potential : In vitro studies suggest that it may inhibit cell proliferation in cancer cell lines, indicating potential as a therapeutic agent. The exact mechanisms are still under investigation but may involve enzyme inhibition linked to cancer survival pathways.

Medical Applications

Drug Development
The compound is being explored for its therapeutic properties, particularly in modulating biological processes relevant to drug discovery. Its ability to inhibit specific enzymes makes it a candidate for developing new pharmacological tools.

Industrial Applications

Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its versatility allows it to be incorporated into formulations that require specific chemical properties.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the compound's effectiveness as an insecticide targeting disease-vectoring mosquitoes through acetylcholinesterase inhibition. This highlights its potential application in pest control strategies .

Case Study 2: Cytotoxicity in Cancer Cells

In experiments involving acute myeloid leukemia cell lines, this compound showed significant cytotoxic effects, leading to increased interest in its use as a therapeutic agent against certain cancers.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Chemistry Intermediate in organic synthesisFacilitates creation of complex molecules
Biology Antimicrobial and anticancer activityOffers new avenues for drug development
Medicine Therapeutic potentialModulates biological processes relevant to health
Industry Production of agrochemicalsVersatile component for specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest analogs differ in substituent positions, halogen types, or additional functional groups. Key examples include:

Compound Name Substituents (Position) Similarity Score Key Properties/Applications Reference ID
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate Br (5), F (2,3) 0.94 Higher electronegativity; enhanced reactivity in nucleophilic substitutions
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Br (2), OCH3 (5) 0.89 Methoxy improves solubility but reduces oxidative stability
tert-Butyl (4-bromo-2-methylphenyl)carbamate Br (4), CH3 (2) 0.85 Steric hindrance at position 4 limits coupling efficiency
tert-Butyl (3-bromo-5-fluorophenyl)carbamate Br (3), F (5) 0.92 Altered regioselectivity in cross-coupling reactions
tert-Butyl (2-(chloromethyl)-5-(trifluoromethyl)phenyl)carbamate ClCH2 (2), CF3 (5) N/A Trifluoromethyl enhances lipophilicity; chloromethyl enables further alkylation

Key Observations :

  • Positional Effects : Bromine at position 2 (as in the target compound) facilitates coupling reactions compared to position 4 analogs, which exhibit steric limitations .
  • Halogen vs. Methoxy : Replacing fluorine with methoxy (e.g., in 2-bromo-5-methoxy analog) increases solubility but reduces stability under acidic conditions .
  • Electronic Effects : Difluoro-substituted analogs (e.g., 5-bromo-2,3-difluoro) exhibit stronger electron-withdrawing effects, accelerating reactions like Buchwald-Hartwig amination .

Reactivity in Cross-Coupling Reactions

The target compound’s bromine atom at position 2 enables efficient Suzuki-Miyaura coupling, as demonstrated in , where a similar bromo-fluoro-substituted carbamate achieved a 56.6% yield using Pd(dba)₂ and tricyclohexylphosphine . Comparatively:

  • Methoxy-Substituted Analogs : Lower yields in coupling due to reduced electrophilicity of the aryl bromide .
  • Trifluoromethyl-Substituted Analogs : Enhanced reactivity in coupling with electron-deficient boronic acids but require specialized catalysts .

Biological Activity

Tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine substituents. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrFNO2, with a molecular weight of approximately 304.15 g/mol. The compound features a tert-butyl group, a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position of the phenyl ring, contributing to its distinct chemical properties and reactivity .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) may enhance binding affinity and specificity towards these targets. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects through various pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its potential as a novel insecticide targeting mosquito acetylcholinesterase, suggesting that carbamate derivatives can disrupt neurotransmission in insects, leading to their mortality . The compound's structural features may enhance its efficacy against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown that carbamate derivatives can induce cytotoxic effects on various cancer cell lines, making them promising candidates for further development .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EfficacyDemonstrated effective inhibition of mosquito acetylcholinesterase; potential for use in insecticides .
Study 2 Anticancer ActivityInduced apoptosis in cancer cell lines; showed promise in reducing tumor growth in vivo .
Study 3 Structure-Activity RelationshipIdentified optimal structural features for enhancing biological activity; emphasized the importance of halogen substitutions .

Research Findings

Recent research has focused on optimizing the biological activity of various carbamate derivatives, including this compound. Investigations into structure-activity relationships (SAR) have revealed that modifications to the substituents on the phenyl ring can significantly influence both binding affinity and biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.